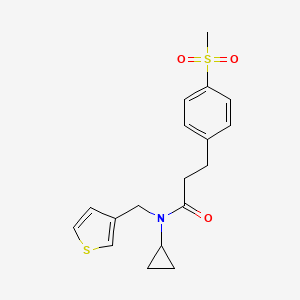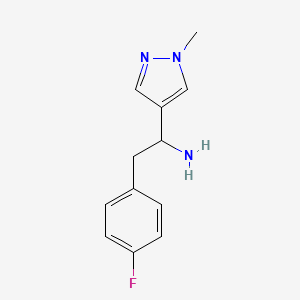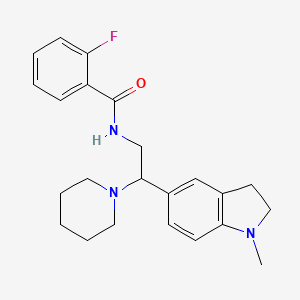![molecular formula C24H34N2O4S B2655427 2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide CAS No. 921926-36-5](/img/structure/B2655427.png)
2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide” is a complex organic molecule. The asymmetric unit of this compound contains two independent molecules having very similar geometries . The main N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety adopts an almost planar structure .
Synthesis Analysis
The compound was prepared by the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine . More details about the synthesis process are not available in the retrieved documents.Molecular Structure Analysis
The adamantyl substituent occupies the gauche position relative to the C-N bond of the acetamide moiety . The corresponding N-C-C-C dihedral angles are -100.3 (3) and -96.5 (3)° for the two independent molecules .Physical And Chemical Properties Analysis
The compound is part of the asymmetric unit of the title compound, C20H24N2O2S . More specific physical and chemical properties are not available in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Adamantane derivatives have been explored for their cytotoxic activities against cancer cell lines. A study by Ghorab et al. (2015) synthesized various sulfonamide derivatives with adamantyl moieties and screened them for anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound showed potent activity against breast cancer cell lines, highlighting the potential of adamantane derivatives in cancer therapy (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Anti-Tuberculosis Activity
Another study focused on the synthesis of adamantyl acetamide derivatives and their in vitro anti-tuberculosis activity. Bai et al. (2011) achieved a one-pot synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-adamantylacetamide, which was characterized and shown to have anti-tuberculosis properties (Bai, Y., Wang, L.-j., Chen, Y., Yuan, L., Xu, W., & Sun, T., 2011).
Structural and Fluorescence Studies
Karmakar et al. (2007) investigated the structural aspects and properties of inclusion compounds of amide-containing isoquinoline derivatives. The study focused on the crystal structure and fluorescence emission characteristics of these compounds, providing insights into their potential applications in material science and molecular engineering (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Broad-Spectrum Antibacterial Activity
Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, showcasing the molecular structure and synthesis method. This compound demonstrated effectiveness against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), indicating the therapeutic potential of adamantane derivatives in addressing antibiotic resistance (Hashimoto, A., Pais, G., Wang, Q., Lucien, E., Incarvito, C., Deshpande, M., Bradbury, B. J., & Wiles, J. A., 2007).
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-30-22-3-2-21-16-26(6-4-20(21)11-22)31(28,29)7-5-25-23(27)15-24-12-17-8-18(13-24)10-19(9-17)14-24/h2-3,11,17-19H,4-10,12-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLNCADSDNZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CC34CC5CC(C3)CC(C5)C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)


![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)


![(5-Chloro-2-methoxyphenyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2655361.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)
![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)